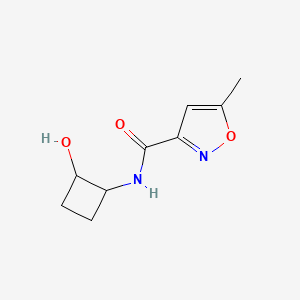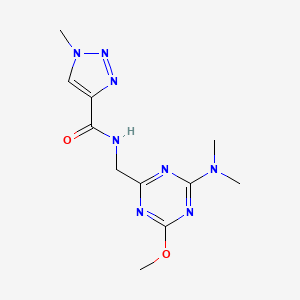
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential applications across various scientific fields. This compound belongs to the category of heterocyclic compounds, which are known for their diverse chemical and biological activities. This particular molecule has unique structural features that make it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process. One common route starts with the preparation of 3,4-dihydroisoquinoline, followed by the formation of 1-methyl-1H-pyrrole. The final step involves the coupling of these intermediates with thiophene-2-carboxylic acid under amide bond-forming conditions. Reaction conditions usually include the use of activating agents like carbodiimides or coupling reagents such as EDCI or DCC, in the presence of a base like triethylamine or DIPEA.
Industrial Production Methods
In an industrial setting, large-scale production of this compound would necessitate optimization of the reaction conditions to ensure high yield and purity. Catalysts and automated reaction setups might be employed to achieve efficient synthesis. Scaling up the process would also require considerations for safety, waste management, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is likely to undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized at multiple sites, particularly at the isoquinoline and pyrrole rings, to form corresponding oxides.
Reduction: : Hydrogenation or reduction reactions can potentially reduce double bonds or heteroatoms within the molecule.
Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, especially at reactive sites in the thiophene or pyrrole rings.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperoxybenzoic acid (mCPBA), and conditions often involve mild temperatures and solvents like dichloromethane.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: : Reagents like halogens (Cl2, Br2) or alkylating agents under Lewis acid catalysis.
Major Products
Oxidation: : Formation of N-oxides or sulfoxides.
Reduction: : Saturated derivatives of the original compound.
Substitution: : Varied products depending on the substituents introduced.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: : Explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: : Investigated for its potential therapeutic effects, including modulation of biological pathways involved in diseases.
Industry: : Utilized in the development of novel materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound’s mechanism of action can be understood by examining its interaction with molecular targets and pathways:
Molecular Targets: : Potential targets include enzymes, receptors, or proteins that play crucial roles in biological processes.
Pathways Involved: : It may modulate signaling pathways, influence gene expression, or interact with cellular structures to exert its effects.
Comparison with Similar Compounds
When compared with other similar heterocyclic compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide stands out due to its unique structural combination of isoquinoline, pyrrole, and thiophene moieties.
Similar Compounds: : Other compounds in this class include derivatives of isoquinoline, pyrrole, and thiophene, such as isoquinoline alkaloids, pyrrole-imidazoles, and thiophene carboxamides.
Uniqueness: : The distinct arrangement of these heterocyclic rings in one molecule enhances its potential for diverse biological activities and specific interactions with molecular targets.
This compound is a testament to the complexity and beauty of organic chemistry, opening doors to novel research and applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-24-11-4-9-20(24)21(15-23-22(26)14-19-8-5-13-27-19)25-12-10-17-6-2-3-7-18(17)16-25/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEWLAISHZWWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CC2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2625190.png)




![7-(4-ethylphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2625201.png)

![2-({[(3-Nitrophenyl)methyl]carbamoyl}amino)acetic acid](/img/structure/B2625203.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2625205.png)
![4-{[(4-Nitrophenyl)methylene]amino}phenyl 4-chlorobenzenesulfonate](/img/structure/B2625206.png)
![5-{2-Hydroxy-3-[4-(2-methylphenyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2625207.png)
![(3Z)-3-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dihydro-2-benzofuran-1-one; acetic acid](/img/structure/B2625209.png)
![5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625213.png)
